4-[1-[2-(1-Phenylpyrazol-4-yl)acetyl]piperidin-2-yl]pyrrolidin-2-one, also known as PAPP, is a compound that belongs to the class of pyrrolidine derivatives. It was first synthesized by G. Hajos et al. in 2004. PAPP is a potent inhibitor of the human prolyl oligopeptidase (POP), which is involved in the degradation of neuropeptides.
PAPP is a white to off-white crystalline powder that is soluble in DMSO and methanol. It has a molecular formula of C24H27N3O2 and a molecular weight of 393.5 g/mol. PAPP has a melting point of 184-186°C and a purity of ≥98%.
PAPP can be synthesized using a multi-step reaction starting from 1-phenyl-1H-pyrazole-4-carboxylic acid. The synthesized compound is characterized using different spectroscopic techniques such as NMR, IR, and MS.
PAPP can be quantified using various analytical methods such as HPLC and LC-MS/MS. These methods are commonly used to determine the purity and concentration of PAPP in different samples.
PAPP has been shown to have a variety of biological properties, including its potent inhibitory effect on the human prolyl oligopeptidase (POP) enzyme. PAPP has also been found to have anti-inflammatory and anti-nociceptive effects in animal studies.
There is limited information on the toxicity and safety of PAPP in scientific experiments. However, it is important to note that such experiments should be conducted under appropriate laboratory conditions and with strict adherence to safety guidelines.
PAPP has potential applications in various fields of research, including neuroscience, pain management, and drug discovery. PAPP has been shown to modulate the levels of neuropeptides that are involved in pain and inflammation pathways, which makes it a promising target for the development of novel painkillers.
The current state of research on PAPP is focused on its potential as a therapeutic target for pain and inflammation. Studies are also being conducted to investigate its effects on other physiological processes such as memory and learning.
PAPP has potential implications in various fields of research and industry. It could be used in drug discovery as a target for the development of novel painkillers. PAPP inhibitors could also be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
One of the limitations of PAPP research is the lack of information on its toxicity and safety in humans. Further studies are needed to investigate its potential side effects. Future research could also investigate PAPP's effects on other physiological processes, such as cognition and behavior. Finally, the development of more potent and selective PAPP inhibitors could have important implications for drug discovery.
The following are potential future directions for PAPP research: 1. Investigation of PAPP inhibitors as potential therapeutics for neurodegenerative diseases. 2. Development of more potent and selective PAPP inhibitors for drug discovery. 3. Investigation of PAPP's effects on cognitive and behavioral processes. 4. Investigation of PAPP's role in the gut-brain axis. 5. Investigation of PAPP's effects on the immune system. 6. Investigation of the efficacy and safety of PAPP inhibitors in animal models of pain and inflammation. 7. Investigation of PAPP inhibitors as therapeutics for other chronic pain conditions such as neuropathic pain. 8. Development of PAPP inhibitors for use in combination with other analgesics to enhance their efficacy. In conclusion, 4-[1-[2-(1-Phenylpyrazol-4-yl)acetyl]piperidin-2-yl]pyrrolidin-2-one is a promising compound with potential applications in various fields of research and industry. Further studies are needed to investigate its safety and toxicity in humans and its potential as a therapeutic target for pain and inflammation. The development of more potent and selective PAPP inhibitors could have important implications for drug discovery.
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